Ormeloxifene hydrochloride, cis-

Übersicht

Beschreibung

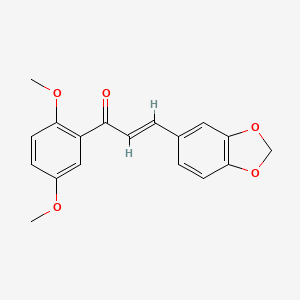

Ormeloxifene hydrochloride, also known as centchroman, is a selective estrogen receptor modulator. It is a non-steroidal, non-hormonal oral contraceptive that has been marketed in India since the 1990s. It is primarily used as a contraceptive but also has applications in treating dysfunctional uterine bleeding and advanced breast cancer .

Wirkmechanismus

Target of Action

Ormeloxifene hydrochloride, cis-, also known as JFJ9VA7B3G, is a selective estrogen receptor modulator (SERM) . The primary target of this compound is the estrogen receptor . The estrogen receptor plays a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

Ormeloxifene exhibits both estrogenic and anti-estrogenic activity . As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

Biochemical Pathways

It is known that ormeloxifene’s action is estrogenic in some parts of the body (eg, bones) and antiestrogenic in others (eg, uterus, breasts) . This suggests that it may affect multiple biochemical pathways related to estrogen signaling .

Pharmacokinetics

It is known that ormeloxifene is administered orally and has an elimination half-life of 7 days . This long half-life allows for once-a-week dosing

Result of Action

Ormeloxifene’s interaction with its targets leads to a variety of molecular and cellular effects. Its contraceptive effect is primarily due to its inhibition of endometrial receptivity, preventing implantation . Additionally, it has been suggested that ormeloxifene may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .

Action Environment

It is known that the compound is stable in solution at analyte concentration when studied at room temperature .

Biochemische Analyse

Biochemical Properties

Ormeloxifene hydrochloride, cis- has both estrogenic and anti-estrogenic activity . It interacts with the estrogen receptor alpha, acting as a modulator . This interaction plays a crucial role in its function as a contraceptive, where it inhibits endometrial receptivity to blastocyst signals .

Cellular Effects

Ormeloxifene hydrochloride, cis- has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of the estrogen receptor alpha . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ormeloxifene hydrochloride, cis- involves both estrogenic and anti-estrogenic activity. As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

Temporal Effects in Laboratory Settings

The effects of Ormeloxifene hydrochloride, cis- over time in laboratory settings have been studied. It has been found that the stability of Ormeloxifene hydrochloride, cis- in solution at analyte concentration was studied at room temperature .

Dosage Effects in Animal Models

The effects of Ormeloxifene hydrochloride, cis- vary with different dosages in animal models. A standard dose is 30 mg weekly, but 60 mg loading doses can reduce pregnancy rates by 38% . It has a failure rate of about 1-2% with ideal use .

Metabolic Pathways

Ormeloxifene hydrochloride, cis- is involved in metabolic pathways related to the estrogen receptor alpha

Transport and Distribution

In healthy women, the apparent volume of distribution (Vd/F) of Ormeloxifene hydrochloride, cis- was higher than the total body fluid, and the nursing state does not have an effect on this parameter . Approximately 90% of Ormeloxifene hydrochloride, cis- is bound to albumin .

Subcellular Localization

Given its interaction with the estrogen receptor alpha, it is likely to be found in locations where this receptor is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ormeloxifene hydrochloride involves several steps. The commercial product is a 1:1 mixture of its two optical isomers (d- and l-). The fractional crystallization of its di-p-toluoyl tartarate salts successfully resolves its two enantiomers. The free bases of respective enantiomers are liberated by alkaline hydrolysis and further converted to their hydrochlorides .

Industrial Production Methods: Industrial production of ormeloxifene hydrochloride involves high-performance liquid chromatography (HPLC) for chiral separation. The HPLC method utilizes a Lux 5µ cellulose-1 column with a mobile phase comprising hexane, isopropanol, methanol, and triethylamine (90:10:1:0.5). This method ensures the enantiomeric purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ormeloxifene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Ormeloxifene hydrochloride has a wide range of scientific research applications:

Chemistry: Used in chiral separation studies and as a model compound for studying selective estrogen receptor modulators.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Medicine: Primarily used as a contraceptive and for treating dysfunctional uterine bleeding and breast cancer. .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.

Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.

Clomiphene: Used to treat infertility in women who do not ovulate.

Comparison: Ormeloxifene hydrochloride is unique in its once-a-week dosing regimen, which improves compliance compared to daily oral contraceptives. Unlike tamoxifen and raloxifene, which are primarily used for their anti-estrogenic effects in breast tissue, ormeloxifene hydrochloride is also effective as a contraceptive and in treating dysfunctional uterine bleeding .

Eigenschaften

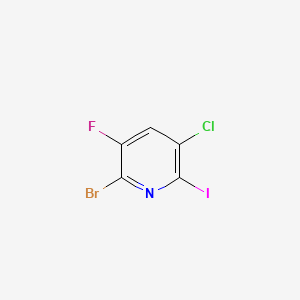

IUPAC Name |

1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGUGBSQWQXLHB-OCPPCWRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51423-19-9 | |

| Record name | Ormeloxifene hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORMELOXIFENE HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFJ9VA7B3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(4-Phenylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3328631.png)

![(R)-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B3328680.png)

![1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine](/img/structure/B3328727.png)